molecular formula C19H16N2O2 B5719451 [(Z)-[amino-(3-methylphenyl)methylidene]amino] naphthalene-1-carboxylate

[(Z)-[amino-(3-methylphenyl)methylidene]amino] naphthalene-1-carboxylate

Cat. No.: B5719451
M. Wt: 304.3 g/mol
InChI Key: SLAZJGZRDWUMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-[amino-(3-methylphenyl)methylidene]amino] naphthalene-1-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring system substituted with an amino group and a carboxylate group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(3-methylphenyl)methylidene]amino] naphthalene-1-carboxylate can be achieved through a series of organic reactions. One common method involves the Eschenmoser coupling reaction, which is known for its efficiency and scalability. This reaction typically starts with easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . The reaction conditions often include the use of tertiary amides and NMR techniques to confirm the (Z)-configuration of the products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Eschenmoser coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced analytical techniques, such as NMR spectroscopy, ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(3-methylphenyl)methylidene]amino] naphthalene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permangan

Properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-13-6-4-9-15(12-13)18(20)21-23-19(22)17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAZJGZRDWUMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)C2=CC=CC3=CC=CC=C32)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC=CC3=CC=CC=C32)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723472
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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